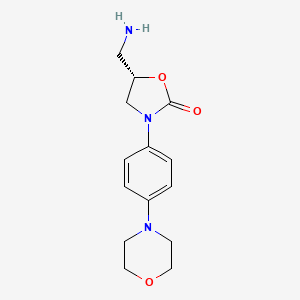

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Morpholine derivatives have been studied for their antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, have been synthesized and screened for their in vitro antibacterial properties .科学的研究の応用

Asymmetric Catalysis

Oxazoline-containing ligands, derived from chiral amino alcohols, are pivotal in asymmetric catalysis. Their success in this area is attributed to their ready accessibility, modular nature, and ability to influence the stereochemical outcomes of metal-catalyzed transformations significantly. These ligands have been employed in a broad spectrum of asymmetric reactions, showcasing their versatility and importance in synthesizing enantioenriched products. The structural proximity of the stereocenter to the metal active site in these ligands is crucial for their effectiveness in catalysis (Hargaden & Guiry, 2009).

Antibacterial Agents

Oxazolidinones, a class of synthetic antimicrobial agents, are characterized by a unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against numerous human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The clinical development of linezolid, a prominent oxazolidinone, demonstrates the potential of these compounds as alternatives to traditional antibiotics for treating infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Antioxidant Activity

The study of antioxidants is significant across various scientific domains, including food engineering and medicine. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, have been critical in analyzing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to assess the kinetics or equilibrium state, providing insights into the antioxidant properties of compounds (Munteanu & Apetrei, 2021).

特性

IUPAC Name |

(5S)-5-(aminomethyl)-3-(4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-9-13-10-17(14(18)20-13)12-3-1-11(2-4-12)16-5-7-19-8-6-16/h1-4,13H,5-10,15H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZALKCNAYMXWQM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Aminomethyl-3-(4-morpholinophenyl)-1,3-oxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S)-2-oxothiolan-3-yl]butanamide](/img/structure/B583181.png)

![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucose](/img/structure/B583191.png)